molecular formula C35H37N5O4S6 B12386887 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

Cat. No.: B12386887
M. Wt: 784.1 g/mol
InChI Key: ATXOFZQEHZNNKK-UHFFFAOYSA-N
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Description

The compound 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile is a complex organic molecule characterized by its unique trithiatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The key steps include:

    Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the morpholin-4-ylhexyl group: This step involves nucleophilic substitution reactions.

    Construction of the trithiatricyclic core: This is the most complex step, involving multiple cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Purification processes: Including chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the trithiatricyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The morpholin-4-ylhexyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: For substitution reactions, including amines and thiols.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced triazole derivatives: From reduction reactions.

    Substituted derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, including:

    Enzymes: The triazole ring can inhibit certain enzymes by binding to their active sites.

    Receptors: The morpholin-4-ylhexyl group can interact with specific receptors, modulating their activity.

    Pathways: The compound can affect various biochemical pathways, including those involving sulfur metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
  • This compound

Uniqueness

This compound is unique due to its complex trithiatricyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C35H37N5O4S6

Molecular Weight

784.1 g/mol

IUPAC Name

10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C35H37N5O4S6/c1-19-25(18-44-17-23-16-40(38-37-23)10-8-6-5-7-9-39-11-13-43-14-12-39)46-30-26(19)47-28-21(3)27(48-31(28)30)29-22(4)35-33(49-29)32-34(50(35,41)42)20(2)24(15-36)45-32/h16H,5-14,17-18H2,1-4H3

InChI Key

ATXOFZQEHZNNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN8CCOCC8

Origin of Product

United States

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